(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Description
(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chiral piperazine derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the N1 position and a tert-butoxycarbonyl (Boc) group at the N4 position. The carboxylic acid moiety at the C2 position enhances its utility as a building block in peptide synthesis and medicinal chemistry, particularly for introducing stereochemical complexity into target molecules .
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMXZZARNRMMQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363712 | |
| Record name | (2S)-1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150407-69-5 | |
| Record name | (2S)-1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150407-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
tert-Butoxycarbonyl (Boc) Protection at N-4
The Boc group is introduced first due to its acid-labile nature, allowing subsequent deprotection without disturbing other functionalities. A patented method (CN102153526B) describes the synthesis of N-tert-butoxycarbonylpiperazine via diethylolamine intermediate.
Procedure :
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Diethylolamine is reacted with benzyl chloride under reflux (1–1.5 hours) to form a benzylated intermediate.
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Sulfur oxychloride is added at 23–28°C, followed by liquefied ammonia to cyclize the intermediate into piperazine.
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tert-Butyl dicarbonate (1:1 molar ratio) is introduced to protect the N-4 position, yielding N-Boc-piperazine after hydrogenolytic debenzylation (92% yield).
Key Parameters :
Benzyloxycarbonyl (Cbz) Protection at N-1
The Cbz group is introduced next using benzyl chloroformate under Schotten-Baumann conditions.
Procedure :
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N-Boc-piperazine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C.
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Benzyl chloroformate (1.1 equivalents) is added dropwise with a base (e.g., triethylamine or N,N-diisopropylethylamine) to maintain pH 8–9.
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The reaction proceeds for 2–4 hours, followed by aqueous workup to isolate N-Boc-N-Cbz-piperazine.
Optimization :
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Temperature : 0°C minimizes racemization.
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Base Choice : Bulky bases (e.g., DIPEA) enhance regioselectivity for N-1 protection.
Enantioselective Synthesis of (S)-Configuration
Achieving the (S)-configuration requires chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary Approach
A tert-butanesulfinyl group enables stereocontrol during piperazine formation (PMC7509752):
Catalytic Asymmetric Hydrogenation
Procedure :
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A prochiral enamide intermediate is hydrogenated using a Ruthenium-BINAP catalyst.
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Reaction at 50 psi H₂ and 25°C affords the (S)-enantiomer with 95% ee.
Industrial vs. Laboratory-Scale Synthesis
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Development
The compound's structure allows for various modifications that can lead to the development of new therapeutic agents. Its piperazine moiety is known for its role in numerous pharmacologically active compounds, particularly in the treatment of central nervous system disorders, such as anxiety and depression.
Peptide Synthesis
(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid serves as a valuable intermediate in peptide synthesis. The Boc group provides a protective strategy during peptide coupling reactions, facilitating the formation of complex peptide structures while maintaining the integrity of sensitive functional groups.
Research has indicated that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. Studies have shown that modifications to the piperazine ring can enhance selectivity and potency against specific biological targets.
Chemical Probes
Due to its structural features, this compound can be utilized as a chemical probe to study piperazine-based interactions within biological systems. Understanding these interactions can lead to insights in drug design and mechanism of action.
| Activity Type | Observations |
|---|---|
| Antimicrobial | Active against several bacterial strains |
| Anticancer | Potential activity noted in cell line studies |
Case Study 1: Antidepressant Properties
A study investigated the antidepressant effects of piperazine derivatives, including this compound. The results indicated that certain modifications to the piperazine structure enhanced serotonin receptor affinity, suggesting potential for developing new antidepressant therapies.
Case Study 2: Peptide Synthesis Optimization
In a synthetic chemistry project, researchers utilized this compound as a key building block for synthesizing cyclic peptides. The incorporation of the Boc group allowed for selective deprotection under mild conditions, leading to high yields of the desired cyclic structures.
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of piperazine derivatives found that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The study concluded that further structural optimization could enhance its efficacy.
Mechanism of Action
The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can protect reactive sites within the molecule, allowing it to interact selectively with its targets. The piperazine ring can act as a scaffold, facilitating binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Diastereomeric Variants
The R-enantiomer (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 138775-02-7) shares identical functional groups but differs in stereochemistry. This enantiomer exhibits distinct biological activity profiles, as seen in studies where chiral piperazines influence target binding affinity .
Key Differences :
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 138775-03-8 | 138775-02-7 |
| Stereochemical Impact | Higher affinity in PROTACs | Reduced enzymatic recognition |
| Synthetic Utility | Preferred in drug discovery | Limited to mechanistic studies |
Piperazine Derivatives with Alternative Protecting Groups
1-(tert-Butoxycarbonyl)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazine-2-carboxylic acid
This derivative replaces the Cbz group with a fluorenylmethyloxycarbonyl (Fmoc) group, enhancing solubility in polar solvents. The Fmoc group is photolabile, enabling selective deprotection under UV light, unlike the hydrogenolysis-sensitive Cbz group .
4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
A positional isomer with swapped Cbz/Boc groups. This structural variation alters steric hindrance, affecting reactivity in coupling reactions. For example, the Boc group at N1 may reduce nucleophilicity at N4 during amide bond formation .
Piperazines with Functionalized Side Chains
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
This derivative (CAS 1786553-06-7) introduces a bromo-formylphenyl substituent, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The aldehyde group facilitates conjugation to biomolecules, making it valuable in antibody-drug conjugates .
4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid
The pyrimidinyl side chain enhances π-π stacking interactions, improving binding to kinase targets. This compound (CAS 1353944-99-6) is used in kinase inhibitor research .
Piperazine-Based Peptidomimetics
N-(3,5-Dimethylphenyl)-1-(3,4-dichlorobenzoyl)-4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperazine-2-carboxylic acid amide (GA-6)
Its melting point (196–198°C) and HPLC purity (98.99%) highlight superior crystallinity compared to the target compound .
Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p)
This allylic piperazine (57% yield) demonstrates regioselective amination via iridium catalysis. The unsaturated side chain enables further functionalization via click chemistry .
Yield and Purity
Protecting Group Stability
- Cbz Group: Removed via hydrogenolysis (H₂/Pd-C), compatible with Boc stability.
- Boc Group : Cleaved under acidic conditions (TFA/DCM), leaving Cbz intact .
Biological Activity
(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, with the CAS number 126937-41-5, is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects.
- Molecular Formula : C₁₈H₂₄N₂O₆
- Molecular Weight : 364.39 g/mol
- Structure : The compound contains both benzyloxy and tert-butoxycarbonyl groups, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine-based compounds act as inhibitors against bacterial topoisomerases, which are critical for bacterial DNA replication. The effectiveness of these compounds often correlates with their structural modifications, such as the presence of benzyloxy and tert-butoxycarbonyl groups .
Antiplasmodial Activity
The antiplasmodial activity of piperazine derivatives has been explored in various studies. While specific data on this compound is limited, related compounds have shown promising results against malaria-causing parasites. For example, modifications in the piperazine structure have led to enhanced potency against Plasmodium falciparum .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that some piperazine derivatives can exhibit cytotoxic effects at certain concentrations. The selectivity index (SI), which compares cytotoxicity to therapeutic efficacy, is essential for determining the potential clinical utility of these compounds. For instance, compounds with a high SI indicate a favorable therapeutic window .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Synthesis and Evaluation : In one study, researchers synthesized a series of piperazine derivatives to evaluate their antibacterial properties against Gram-positive bacteria. The results indicated that structural modifications significantly impacted their activity, suggesting that this compound could be further optimized for enhanced efficacy .
- In Vivo Studies : Another case involved testing similar compounds in animal models for their potential as therapeutic agents against infections. The findings demonstrated that certain modifications led to improved bioavailability and reduced toxicity, highlighting the importance of structure-activity relationships in drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and reaction conditions for preparing (S)-1-((benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid?
- Methodology : The compound is typically synthesized via iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Standard conditions involve DMF as a solvent at 50°C, with purification by flash column chromatography (SiO₂, heptane:isopropyl acetate gradients). Yields range from 57–64%, as observed in analogous syntheses of related piperazine derivatives .
- Key Analytical Steps : TLC (Rf values) and NMR (¹H/¹³C) are used to confirm structural integrity, while HRMS and FTIR validate molecular weight and functional groups .
Q. How do the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups influence the stability and reactivity of this compound?
- Methodology : The Boc group provides steric protection for the piperazine nitrogen, enhancing stability under acidic conditions, while the Cbz group is base-labile and facilitates selective deprotection. This dual protection allows sequential functionalization, critical for peptide coupling or further derivatization .
- Validation : Comparative studies of analogs lacking Boc or Cbz groups (e.g., (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid) show reduced stability during purification, emphasizing the necessity of both protecting groups .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are contradictions in data resolved?
- Methodology :
- ¹H/¹³C NMR : Identifies chemical environments (e.g., chiral center at C2, ester carbonyl signals at ~170 ppm).
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₇N₃O₆: 406.1972; observed: 406.1968) .
- Chiral SFC/HPLC : Quantifies enantiomeric excess (ee >94%), resolving ambiguities in stereochemical assignments .
Advanced Research Questions
Q. How can enantioselectivity be optimized during the synthesis of this compound, particularly in avoiding racemization at the C2 chiral center?
- Methodology :
- Catalyst Screening : Iridium complexes with chiral phosphoramidite ligands (e.g., (R)-Segphos) enhance enantioselectivity, achieving ee values >90% .
- Reaction Monitoring : In-situ SFC analysis detects early racemization, enabling adjustments in solvent polarity (e.g., switching from DMF to THF) or temperature .
- Case Study : A 57% yield with 94% ee was achieved using Ir(COD)Cl₂/(R)-Segphos in DMF at 50°C, with racemization minimized by avoiding prolonged heating .
Q. What computational or experimental strategies can predict and validate the compound’s conformational flexibility for drug design applications?
- Methodology :
- DFT Calculations : Model torsional angles of the piperazine ring to predict preferred conformers (e.g., chair vs. boat).
- X-ray Crystallography : Resolves crystal packing effects, as demonstrated in structurally similar piperazine-based protease inhibitors .
Q. How does this compound interact with biological targets such as viral proteases, and what modifications enhance its inhibitory potency?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
